

molecular dynamics simulation setup for O6-methyl-dI base pairs

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Compound of Interest

Compound Name: *Inosine,2'-deoxy-6-O-methyl-*

CAS No.: 37109-88-9

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Application Note: Molecular Dynamics Framework for O6-Methyl-Deoxyinosine (O6-mdI) Lesion Profiling

Executive Summary & Biological Context

Objective: To characterize the structural dynamics and thermodynamic stability of O6-methyl-2'-deoxyinosine (O6-mdI) when paired with Thymine (T) or Cytosine (C) in a B-DNA duplex.

Significance: While O6-methylguanine (O6-mG) is a well-characterized mutagenic lesion resulting from alkylation stress (e.g., nitrosamines, temozolomide), O6-mdI represents a distinct mechanistic probe. Structurally, O6-mdI is the deaminated analog of O6-mG, lacking the exocyclic

-amino group.

- O6-mG: Possesses an

-amino group that acts as a hydrogen bond donor.

- O6-mdI: Lacks this donor, altering the hydrogen bonding landscape, particularly in the minor groove.

Simulating O6-mdI allows researchers to isolate the contribution of steric hindrance (from the O6-methyl group) versus hydrogen bonding capability in polymerase misincorporation events (Transition G:C

A:T mutations).

Computational Theory & Force Field Strategy

Standard nucleic acid force fields (AMBER OL15, CHARMM36) do not contain parameters for O6-mdI. Relying on "closest match" parameters (e.g., standard Inosine or O6-mG) is scientifically unsound due to the unique electron density redistribution caused by O6-methylation.

The Protocol: We will utilize a Modular Ab Initio Parameterization approach.

- Charge Derivation: RED (RESP ESP charge Derive) methodology to ensure compatibility with the AMBER force field.
- Topology Construction: Grafting the methylated base onto a standard deoxyribose sugar-phosphate backbone.
- Validation: Comparison of MM-minimized geometries against QM-optimized structures.

Table 1: Force Field & Solvent Selection

Component	Selection	Rationale
Force Field	AMBER ff14SB + OL15	OL15 offers improved torsions for B-DNA stability over long timescales.
Water Model	OPC (Optimal Point Charge)	Superior reproduction of bulk water properties and DNA hydration shells compared to TIP3P.
Ion Parameters	Joung-Cheatham (K+/Cl-)	Balanced for OPC water; prevents artificial ion aggregation/crystallization.
Charge Method	RESP (HF/6-31G*)	Consistent with the original AMBER nucleotide parameterization philosophy.

Phase 1: Parameterization (The Critical Path)

This phase constructs the O6I residue topology.

Step 3.1: Structural Preparation

- Template: Extract a Guanosine residue from a standard PDB.
- Modification:
 - Remove the
-amino group (replace with H).
 - Add a methyl group to the
atom.[1][2][3]
 - Note: Set the methyl group in the anti conformation (pointing away from N7) initially, as this is often the sterically preferred state in duplex DNA, though syn should be sampled.

- Capping: Cap the N9 position with a methyl group (mimicking the sugar linkage) for the QM calculation. This creates the model compound: 9-methyl-O6-methylhypoxanthine.

Step 3.2: QM Optimization & ESP Calculation

- Software: Gaussian (or ORCA/Gamess).
- Optimization: #P HF/6-31G* opt
- Electrostatic Potential (ESP): Calculate ESP on the optimized geometry.
 - Crucial: Use the Merz-Singh-Kollman (MK) scheme with high point density (layers).

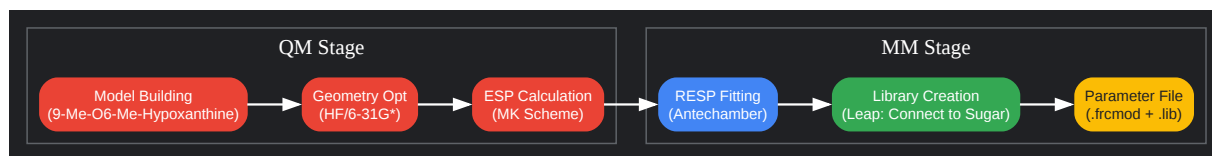
Step 3.3: RESP Charge Fitting

- Tool: Antechamber / resp binary.
- Constraint: Fix the charge of the "sugar-mimic" methyl group to zero (or restrain it) to ensure the net charge of the nucleoside fragment is integer-neutral when attached to the sugar later.
- Output: A .mol2 file with new partial charges.

Step 3.4: Library Creation (Leap)

- Load the standard DNA library (source leaprc.DNA.OL15).
- Load the new base fragment.
- Define the attachment point (N9) and remove the capping methyl.
- Bond the N9 to the C1' of the standard deoxyribose.
- Save the library (saveoff O6I O6I.lib).

Visual Workflow: Parameterization Pipeline



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Figure 1: Workflow for deriving force field parameters for the non-standard O6-mdl residue.

Phase 2: Simulation Setup & Protocol

Step 5.1: System Construction

Construct two dodecamer duplexes to compare binding modes.

- Sequence: 5'-CGC-GAA-TXC-GCG-3' (where X = O6-mdl).
 - System A (Control/Wobble): X pairs with C.
 - System B (Mutagenic): X pairs with T.
- Tool: xleap or tleap.

Protocol:

- source leaprc.DNA.OL15
- source leaprc.water.opc
- loadoff O6l.lib (Your custom library)
- mol = sequence { DC DG DC DG DA DA O6l DT DC DG DC DG } (Create strand 1)
- compl = sequence { DC DG DC DA DC T DA DT T DC DG DC } (Create strand 2 - ensure T is opposite O6l)
- combine {mol compl}

- solvateoct mol OPCBOX 10.0 (Octahedral box, 10Å buffer)
- addions mol K+ 0 (Neutralize)
- addions mol K+ Cl- 0.15 (Add physiological salt)

Step 5.2: Equilibration Protocol (The "Gentle" Approach)

Directly heating modified DNA often breaks the H-bonds before the solvent relaxes. Use this staged approach:

- Minimization 1: 1000 steps steepest descent, 500N restraints on DNA. (Relax water).
- Minimization 2: 2000 steps conjugate gradient, no restraints.
- Heating (NVT): 0 to 300K over 100ps. Weak restraints (10 kcal/mol/Å²) on DNA backbone. Langevin thermostat ($\gamma = 1.0 \text{ ps}^{-1}$).
- Density (NPT): 100ps at 300K, 1 bar. Restraints reduced to 1.0 kcal/mol/Å². Berendsen barostat.
- Pre-Production: 500ps NPT. No restraints.

Step 5.3: Production Run

- Ensemble: NPT (Isobaric-Isothermal).
- Integrator: 2fs time step (SHAKE on H-bonds).
- Cutoff: 10.0 Å for PME.
- Duration: 200 - 500 ns (sufficient to sample methyl rotation and wobble breathing).

Phase 3: Analysis & Metrics

To prove the "mutagenic potential" or "pairing stability," you must quantify specific geometric parameters.

Metric 1: Hydrogen Bond Occupancy

- Tool:cpptraj
- Logic:
 - O6-mdl:T: Monitor distance between (mdl) and (T). Also (mdl) and (T).
 - O6-mdl:C: Monitor distance between (mdl) and (C). Expect instability here due to lack of donor.

Metric 2: Methyl Group Dynamics

Calculate the dihedral angle of the O6-methyl group ().

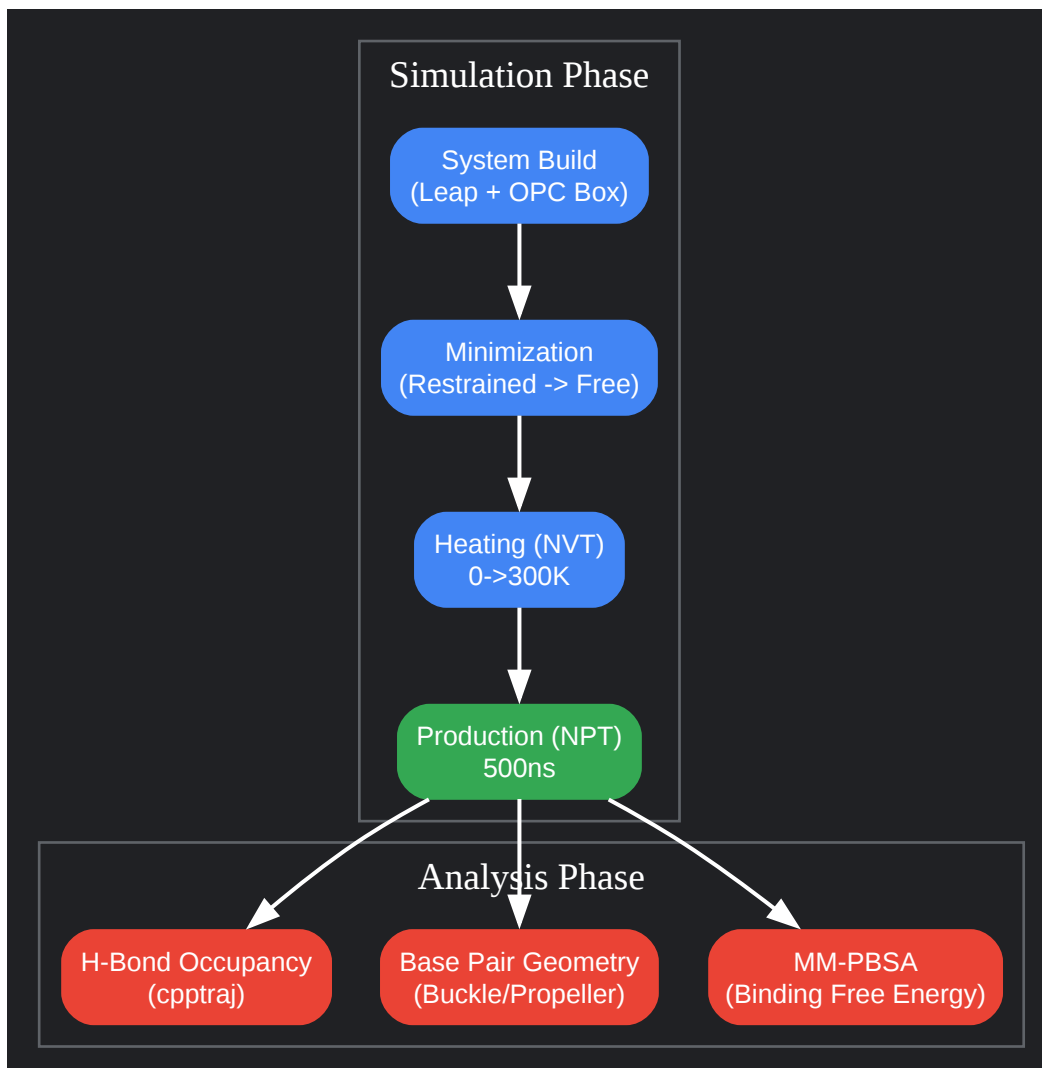
- Why? If the methyl group locks into a specific orientation (syn vs anti), it dictates the steric clash with the opposing base.

Metric 3: Thermodynamic Stability (MM-PBSA)

Calculate the free energy of binding () for the duplex.

- Interpretation: A negative indicates a thermodynamic preference for T (mutagenic pairing) over C.

Visual Workflow: Simulation & Analysis



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Figure 2: Complete simulation and analysis pipeline for O6-mdI duplexes.

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